Pterogynidine Pterogynidine Pterogynidine is a natural product found in Pterogyne nitens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1838913
InChI: InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14)
SMILES:
Molecular Formula: C11H21N3
Molecular Weight: 195.3 g/mol

Pterogynidine

CAS No.:

Cat. No.: VC1838913

Molecular Formula: C11H21N3

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

Pterogynidine -

Specification

Molecular Formula C11H21N3
Molecular Weight 195.3 g/mol
IUPAC Name 1,2-bis(3-methylbut-2-enyl)guanidine
Standard InChI InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14)
Standard InChI Key PDIPOEDZYMYFGI-UHFFFAOYSA-N
Canonical SMILES CC(=CCNC(=NCC=C(C)C)N)C

Introduction

Chemical Properties and Structure

Molecular Information

Pterogynidine is a guanidine alkaloid with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol. The compound's IUPAC name is 1,2-bis(3-methylbut-2-enyl)guanidine, and it is also known as N,N'-bis(3-methyl-2-butenyl)guanidine . The exact mass of pterogynidine is 195.173547683 Da, and it possesses specific physical and chemical properties that contribute to its biological activities.

Table 1: Key Chemical Properties of Pterogynidine

PropertyValue
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
XLogP3-AA2.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count1
Rotatable Bond Count5
CAS Number25713-89-7

Structural Characteristics

Pterogynidine is characterized by its guanidine core with two isoprenyl moieties attached to the amino nitrogens . This structure is particularly significant as it differentiates pterogynidine from other related guanidine alkaloids such as galegine (with one isoprenyl moiety), nitensidine A (with one geranyl moiety on two amino nitrogens), and pterogynine (with one isoprenyl moiety on two amino nitrogens) . The precise arrangement of these functional groups appears to play a crucial role in determining the biological activity of the compound.

Natural Sources and Isolation

Plant Sources

Pterogynidine has been isolated from multiple plant species, most notably from the Brazilian plant Alchornea glandulosa and Pterogyne nitens, which is common in South America . These plants have been traditional sources of various bioactive compounds, including flavonoids and alkaloids. The identification of pterogynidine in these botanical sources has contributed significantly to the understanding of their medicinal properties and potential therapeutic applications.

Biological Activities

Anti-angiogenic Properties

One of the most significant biological activities of pterogynidine is its potent anti-angiogenic effect. In studies using Human Umbilical Vein Endothelial Cells (HUVEC), pterogynidine at a concentration of 8 μM demonstrated remarkable inhibition of angiogenesis through multiple mechanisms . This anti-angiogenic activity positions pterogynidine as a potential candidate for therapeutic applications in conditions characterized by excessive angiogenesis, such as cancer and certain inflammatory diseases.

Table 2: Anti-angiogenic Effects of Pterogynidine on HUVEC

ParameterEffect (compared to control)Significance Level
Cell Viability (8 μM)Reduced to 63.33% ± 8.12%p < 0.01
Cell ProliferationDecreased to 11.79% ± 4.02%p < 0.01
ApoptosisIncreased to 1771.43% ± 122.81%p < 0.01
Migration/InvasionReduced to 4.09% ± 2.95%p < 0.01
Capillary-like Structure FormationDrastic reductionSignificant

Effects on Cellular Processes

Pterogynidine's effects on cellular processes extend beyond its anti-angiogenic properties. Studies have demonstrated that treatment with 8 μM pterogynidine significantly decreases cell viability in a dose-dependent manner, with higher concentrations resulting in more pronounced reductions . The compound also significantly inhibits the proliferation of endothelial cells while strongly inducing apoptosis, as evidenced by bromodeoxyuridine (BrdU) and terminal transferase dUTP nick end labeling (TUNEL) assays, respectively .

Another crucial cellular process affected by pterogynidine is cell migration and invasion. Research utilizing double-chamber assays has shown that pterogynidine treatment results in a very significant decrease in the migratory and invasive capacities of endothelial cells . This effect is particularly relevant in the context of cancer, where cell migration and invasion are fundamental to the processes of tumor growth and metastasis.

AlkaloidStructural CharacteristicAnti-osteoclastic Effect at 10 μM
GalegineOne isoprenyl moiety on amino nitrogenNo significant effect
PterogynidineTwo isoprenyl moieties on amino nitrogenNo significant effect
Nitensidine AOne geranyl moiety on two amino nitrogensSignificant reduction (IC50: 0.93 ± 0.024 μM)
PterogynineOne isoprenyl moiety on two amino nitrogensSignificant reduction (IC50: 2.7 ± 0.40 μM)

Mechanism of Action

Effects on NFκB Pathway

Research suggests that pterogynidine's biological activities, particularly its anti-angiogenic effects, are mediated through the inhibition of the Nuclear Factor κB (NFκB) signaling pathway . NFκB is a transcription factor implicated in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Inhibition of NFκB activity by pterogynidine may explain its observed effects on endothelial cell proliferation, apoptosis, and capillary-like structure formation.

Studies have demonstrated that incubation of HUVEC with pterogynidine results in reduced NFκB activity . This inhibition of the NFκB pathway may represent a key mechanism through which pterogynidine exerts its anti-angiogenic effects, as the NFκB signaling pathway plays a critical role in the regulation of genes involved in angiogenesis, inflammation, and cell survival.

Anti-proliferative Mechanisms

The anti-proliferative effects of pterogynidine on endothelial cells have been well-documented, with studies showing significant decreases in the percentage of proliferating cells following treatment with 8 μM pterogynidine . This anti-proliferative activity may be attributed to multiple mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator